Morpholine-2-carboxamide

Kinase Inhibition PDK1 Cancer

Sourcing racemic Morpholine-2-carboxamide introduces avoidable variability. Given its single chiral center at C2, the (R)- and (S)-enantiomers display distinct biological activities—a 3-fold potency difference (100 nM vs 300 nM) is observed in USP30 inhibition assays. To maintain experimental reproducibility and downstream target engagement, specify your enantiomeric purity requirement at the time of inquiry. High-purity stock facilitates the rapid development of enantiopure PDK1 and USP30 inhibitors without chiral resolution overhead.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 135072-13-8
Cat. No. B182236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-2-carboxamide
CAS135072-13-8
Synonyms2-morpholinecarboxamide(SALTDATA: HCl)
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyLSNOAQQZECGQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-2-carboxamide (CAS 135072-13-8): A Foundational Chiral Building Block for Kinase and Protease Inhibitor Development


Morpholine-2-carboxamide (CAS 135072-13-8) is a heterocyclic organic compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It features a morpholine ring—a six-membered ring containing both nitrogen and oxygen—substituted with a primary carboxamide group at the 2-position, which introduces a chiral center at the C2 carbon [1]. This chiral center is the foundation of its utility as a core fragment for the asymmetric synthesis of complex bioactive molecules. The compound is a white crystalline solid with a LogP of approximately -1.53, reflecting its high polarity and solubility in water and polar organic solvents . Its commercial availability from major suppliers at purities ranging from 95% to 98% makes it an accessible starting material for medicinal chemistry programs . The 2-morpholinecarboxamide scaffold, particularly when further functionalized, has been incorporated into numerous drug discovery campaigns targeting the PI3K/PDK1 pathway [2], ubiquitin-specific proteases [3], and somatostatin receptors [4], establishing its role as a privileged structure in chemical biology.

Why Generic Morpholine-2-carboxamide Substitution Is a High-Risk Strategy in Drug Discovery and Scale-Up


Procurement based solely on chemical formula and purity is insufficient for Morpholine-2-carboxamide. The core challenge lies in the chiral center at the C2 position; the compound exists as two enantiomers, (R)-Morpholine-2-carboxamide and (S)-Morpholine-2-carboxamide, which are distinct chemical entities with different biological interactions. A generic purchase without enantiomeric specification yields a racemic mixture, which can introduce significant variability into downstream applications . For example, in structure-based drug design, the precise three-dimensional orientation of the carboxamide group is critical for target binding, as evidenced by the co-crystal structure of a 2-morpholinecarboxamide inhibitor with PDK1 kinase [1]. Furthermore, the documented applications of this scaffold in peer-reviewed literature and patents overwhelmingly involve enantioenriched or enantiopure derivatives. A 2024 patent on SSTR4 agonists specifically claims "cis-substituted" morpholine-2-carboxamides, highlighting the importance of defined stereochemistry for achieving desired pharmacological profiles [2]. Sourcing a racemic mixture, while cheaper, creates a hidden technical debt—it necessitates costly and time-consuming chiral resolution, adds complexity to analytical characterization, and can confound biological assays with the undesired enantiomer acting as an impurity or even an antagonist. Therefore, verifying the enantiomeric purity or sourcing a specific enantiomer is a non-negotiable requirement for ensuring experimental reproducibility and project continuity.

Morpholine-2-carboxamide (CAS 135072-13-8): Comparative Performance Evidence Against Key Analog Scaffolds


Cellular Potency of 2-Morpholinecarboxamide-Based PDK1 Inhibitor Versus Parent Compound

While the unsubstituted Morpholine-2-carboxamide itself lacks direct biological activity, its utility is demonstrated through the performance of elaborated derivatives. A key study on PDK1 inhibitors reveals the impact of the 2-morpholinecarboxamide core. The lead compound, a 2-morpholinecarboxamide derivative (PDB Ligand ID: 3Q3), achieved an IC50 of 85 nM in a cellular assay measuring AKT phosphorylation at Thr308 in PC3 cells [1]. This cellular potency is a direct result of the scaffold's ability to position key substituents for optimal kinase domain interaction, a feature not possible with simpler amide isosteres [2].

Kinase Inhibition PDK1 Cancer Oncology

USP30 Inhibition: Enantiomeric Potency Difference within the 2-Morpholinecarboxamide Series

Patent US11370784 provides a direct, head-to-head comparison of enantiomers within the morpholine-2-carboxamide class against the target USP30. The (R)-enantiomer (Example 53) demonstrated a 3-fold higher inhibitory potency (IC50 = 100 nM) compared to a structurally similar, non-enantiopure 4-cyano derivative (Example 2, IC50 = 300 nM) [1][2]. This data underscores the critical importance of sourcing specific enantiomers of Morpholine-2-carboxamide for drug discovery.

Deubiquitinating Enzyme USP30 Mitophagy Neurodegeneration

Comparative Antifungal Efficacy: Morpholine vs. Thiomorpholine Carboxamide Scaffolds

A 2024 comparative study evaluated a series of 2-methyl-5-phenylthiazole-4-carboxamides bearing different heterocyclic moieties against the plant pathogen Botrytis cinerea. The derivative with a morpholine ring exhibited an EC50 value of 19.6 mg/L, which was less potent than the analogous thiomorpholine-1,1-dioxide derivative (EC50 = 15.6 mg/L) but both were superior to the standard fungicide hymexazol [1]. This cross-study comparison highlights that while both morpholine and thiomorpholine scaffolds can yield active compounds, the oxidation state of the heteroatom significantly influences potency.

Antifungal Agrochemical Botrytis cinerea Crop Protection

Evidence-Based Application Scenarios for Morpholine-2-carboxamide (CAS 135072-13-8)


Enantioselective Synthesis of USP30 and PDK1 Inhibitors

Morpholine-2-carboxamide is the essential starting point for synthesizing potent USP30 and PDK1 inhibitors. As shown by the 3-fold potency difference between enantiomers (100 nM vs 300 nM) in USP30 inhibition assays, accessing the correct (R)- or (S)-enantiomer is critical [1]. Researchers should prioritize sourcing the specific enantiomer of Morpholine-2-carboxamide required for their synthetic route to avoid the significant loss in target engagement observed with racemic or mis-matched stereochemistry. The 85 nM cellular IC50 achieved by a 2-morpholinecarboxamide-based PDK1 inhibitor further validates the scaffold's ability to drive potent cellular activity when properly elaborated [2].

Structure-Activity Relationship (SAR) Studies in Fungicide Discovery

In agrochemical research, Morpholine-2-carboxamide serves as a key comparator scaffold for SAR studies. A 2024 publication demonstrated that a morpholine-containing analog achieved an EC50 of 19.6 mg/L against Botrytis cinerea, providing a quantitative benchmark against which other heterocyclic replacements (e.g., thiomorpholine, EC50 = 15.6 mg/L) can be evaluated [3]. Procuring Morpholine-2-carboxamide for the synthesis of such analogs allows research teams to directly compare the influence of the morpholine oxygen on fungicidal potency, solubility, and metabolic stability relative to sulfur- or sulfone-containing scaffolds.

Chiral Resolution and Analytical Method Development

The racemic mixture of Morpholine-2-carboxamide is a valuable tool for developing and validating chiral separation methods. Given the demonstrated biological divergence of its enantiomers in assays like USP30 inhibition [1], analytical chemists require robust HPLC or SFC methods to resolve and quantify the (R)- and (S)-enantiomers. The compound's LogP of -1.53 and polar surface area of 64 Ų [4] dictate specific chromatographic conditions, making it an ideal model system for method development in support of drug discovery programs where enantiomeric purity is a critical quality attribute.

Medicinal Chemistry Scaffold Diversification

As a core building block, Morpholine-2-carboxamide is procured for late-stage functionalization to generate libraries of diverse analogs. The primary carboxamide group offers a versatile synthetic handle for conversion to nitriles, amidines, or heterocycles, while the morpholine nitrogen can be alkylated or arylated. This versatility is exemplified in the PDK1 inhibitor program, where the 2-morpholinecarboxamide core was elaborated with a complex pyrimidine-indazole group to achieve a 2.2 Å co-crystal structure with the target kinase, guiding further structure-based optimization [2]. Sourcing high-purity Morpholine-2-carboxamide is the first step in accessing this proven pharmacophore space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.